molecular formula C16H21NO3S B2693315 N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide CAS No. 1017632-25-5

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

Cat. No.: B2693315
CAS No.: 1017632-25-5
M. Wt: 307.41
InChI Key: NQUVJVTYIINFTO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a structurally complex amide derivative characterized by:

  • A 2,4-dimethylphenyl substituent, which enhances lipophilicity and may influence bioavailability .
  • An isobutyramide linkage, which may facilitate hydrogen bonding and affect solubility.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-11(2)16(18)17(14-7-8-21(19,20)10-14)15-6-5-12(3)9-13(15)4/h5-9,11,14H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVJVTYIINFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2,4-dimethylphenyl intermediate: This step involves the alkylation of a phenol derivative with methyl groups at the 2 and 4 positions.

    Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety:

    Coupling reaction: The final step involves the coupling of the 2,4-dimethylphenyl intermediate with the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety under amide bond-forming conditions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a thiophene derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could regenerate the thiophene moiety.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features are compared to three analogs from the evidence:

Compound Name (Reference) Key Functional Groups Substituents/Backbone Known/Potential Applications
Target Compound Isobutyramide, sulfone 2,4-dimethylphenyl, dihydrothiophen Hypothetical: Polymers, agrochemicals
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro Phenyl Polyimide synthesis monomer
Amitraz (N-methyl formamidine) Formamidine 2,4-dimethylphenyl Insecticide/acaricide
Azo compound () Azo, 3-oxobutyramide Dichlorobiphenyl, methoxy Likely dye/pigment (structural inference)

Key Findings:

Aryl Substituents :

  • The 2,4-dimethylphenyl group in the target compound and Amitraz suggests shared lipophilicity, which could enhance membrane permeability in bioactive molecules. However, Amitraz’s formamidine group confers insecticidal activity, whereas the target’s amide linkage may prioritize stability over reactivity.

Sulfone vs. Phthalimide: The target’s sulfone moiety (1,1-dioxido) contrasts with 3-chloro-N-phenyl-phthalimide’s aromatic imide ring . Sulfones are typically more polar and thermally stable than phthalimides, implying divergent applications (e.g., high-performance polymers vs. monomer precursors).

Amide Linkage Variations: The target’s isobutyramide differs from the azo compound’s 3-oxobutyramide .

Synthesis Pathways :

  • While direct synthesis data are unavailable, the phthalimide derivative’s preparation suggests that amidation or sulfonation steps could be critical for the target compound.

Hypothetical Property Comparison Table

Property Target Compound 3-Chloro-N-phenyl-phthalimide Amitraz
Polarity Moderate (sulfone + amide) Low (aromatic imide + chloro) Low (formamidine)
Thermal Stability High (sulfone) Moderate Low (degrades at ~150°C)
Bioactivity Potential Moderate (amide linkage) Limited (monomer precursor) High (insecticidal)

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